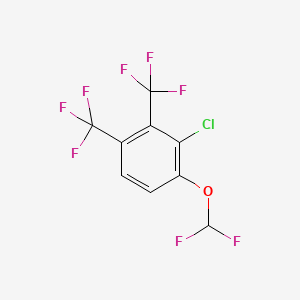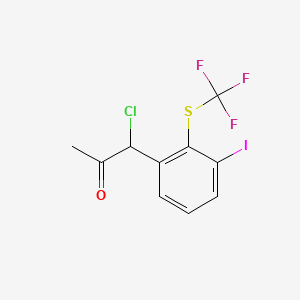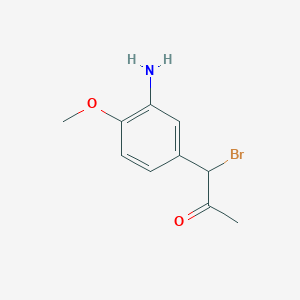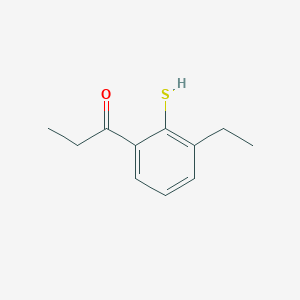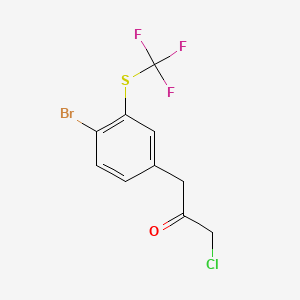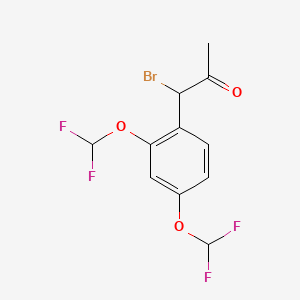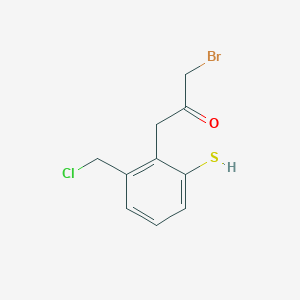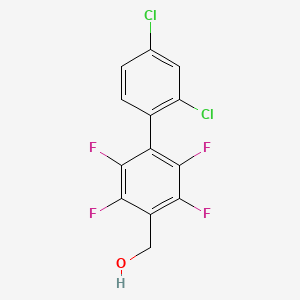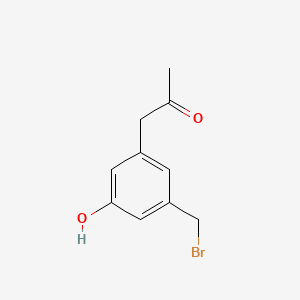![molecular formula C10H14O2 B14048007 Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-bicyclo[331]non-6-ene-3-carboxylic acid is a bicyclic compound with the molecular formula C₁₀H₁₄O₂ It is characterized by its unique structure, which includes a bicyclo[331]nonane framework with a carboxylic acid functional group at the 3-position and a double bond at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as bicyclo[3.3.1]nonane derivatives.
Functional Group Introduction:
Double Bond Formation: The double bond at the 6-position can be introduced through dehydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclo[3.3.1]nonane derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in the functional groups attached.
Bicyclo[6.1.0]nonyne carboxylic acid: This compound has a similar structure but with different ring sizes and functional groups, leading to distinct chemical properties and reactivity.
Azaadamantanes: These compounds contain nitrogen atoms in the bicyclic framework and exhibit different chemical behaviors due to the presence of heteroatoms.
The uniqueness of endo-bicyclo[33
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1S,3S,5R)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h1-2,7-9H,3-6H2,(H,11,12)/t7-,8+,9-/m1/s1 |
Clave InChI |
FFRDKUOKEIXXRA-HRDYMLBCSA-N |
SMILES isomérico |
C1C=C[C@@H]2C[C@H]1C[C@@H](C2)C(=O)O |
SMILES canónico |
C1C=CC2CC1CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




